molecular formula C₂₁H₂₈O₉ B1155311 Hydroxyloxoprofen Alkoxy Glucuronide

Hydroxyloxoprofen Alkoxy Glucuronide

Cat. No.: B1155311
M. Wt: 424.44
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxyloxoprofen Alkoxy Glucuronide is a glucuronide metabolite derived from hydroxyloxoprofen, a non-steroidal anti-inflammatory drug (NSAID). Glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) enzymes, is a critical phase II metabolic pathway that enhances the water solubility of lipophilic drugs, facilitating renal or biliary excretion . This metabolite is formed by the covalent linkage of glucuronic acid to the hydroxyl or carboxyl group of hydroxyloxoprofen, a process that modulates its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C₂₁H₂₈O₉

Molecular Weight

424.44

Synonyms

(2R,3R,4R,5S,6S)-6-(((1S,2R)-2-(4-(1-Carboxyethyl)benzyl)cyclopentyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid;  Hydroxyloxoprofen Glucuronide

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Metabolic Properties of Selected Glucuronides

Compound Molecular Weight (g/mol) Glucuronide Type Primary UGT Isoform Stability (t₁/₂) Key Metabolic Pathway
Hydroxyloxoprofen Alkoxy Glucuronide ~434 (estimated) Alkoxy UGT2B7 >24 h Renal excretion
Ibuprofen Acyl Glucuronide 352.3 Acyl UGT2B7 16 h Hydrolysis, covalent adducts
Clopidogrel Acyl-β-D-Glucuronide 523.9 Acyl UGT2B7 23.3 h Biliary excretion
α-CEHC Glucuronide 472.4 Phenolic UGT1A9 Stable Urinary excretion
Propofol Glucuronide 518.6 Ether UGT1A9 >24 h Rapid hepatic clearance

Key Observations :

  • Stability : Alkoxy and ether glucuronides (e.g., this compound, Propofol Glucuronide) exhibit longer half-lives (>24 h) compared to acyl glucuronides (e.g., Ibuprofen Acyl Glucuronide, t₁/₂ = 16 h), which are prone to hydrolysis and rearrangement .
  • In contrast, this compound’s ether linkage minimizes such risks .
  • Enzyme Specificity: UGT2B7 is a common isoform for NSAID glucuronidation, while UGT1A9 preferentially glucuronidates phenolic compounds like α-CEHC .

Transporter Interactions

Table 2: Transporter Affinity and Efflux Data

Compound OATP1B1 Substrate OATP1B3 Substrate Efflux Ratio (OATP1B1) Efflux Ratio (OATP1B3)
This compound Likely Unlikely Not reported Not reported
Estradiol-17β-Glucuronide (Control) Yes Yes 2.5-fold 1.8-fold
Pravastatin Glucuronide Yes No 1.7-fold <1.2-fold

Key Observations :

  • This compound’s interaction with OATP transporters remains understudied.
  • Unlike pravastatin glucuronide, which is selectively transported by OATP1B1, this compound may exhibit broader transporter affinity due to its bulkier alkoxy substituent .

Pharmacokinetic and Clinical Implications

  • Bioavailability : Alkoxy glucuronides generally have lower membrane permeability than their parent compounds, relying on transporters like OATPs for cellular uptake. This contrasts with acyl glucuronides, which may passively diffuse but are unstable .
  • Drug-Drug Interactions (DDIs) : this compound’s dependence on UGT2B7 and OATP1B1 suggests susceptibility to DDIs with UGT inhibitors (e.g., probenecid) or OATP inhibitors (e.g., cyclosporine). Similar interactions are documented for clopidogrel acyl glucuronide .

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